rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Phosphodiesterase II Inhibitor Synthesis Intermediate Medicinal Chemistry

The compound rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol (CAS 75166-65-3) is a synthetic amino alcohol featuring a 5-amino-6-chloropyrimidine core. It is structurally identical to erythro-5-Amino-4-chloro-6-(2-hydroxy-3-nonylamino)pyrimidine.

Molecular Formula C13H23ClN4O
Molecular Weight 286.8 g/mol
CAS No. 75166-65-3
Cat. No. B020104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
CAS75166-65-3
Synonyms3-[(5-Amino-6-chloro-4-pyrimidinyl)amino]-2-nonanol; 
Molecular FormulaC13H23ClN4O
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N
InChIInChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)
InChIKeySBFQZPXJGBALKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol (CAS 75166-65-3) as a Key Synthetic Intermediate


The compound rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol (CAS 75166-65-3) is a synthetic amino alcohol featuring a 5-amino-6-chloropyrimidine core. It is structurally identical to erythro-5-Amino-4-chloro-6-(2-hydroxy-3-nonylamino)pyrimidine . Its primary reported application is as a crucial intermediate in the multi-step synthesis of a potent inhibitor of phosphodiesterase II (PDE2) . The compound is supplied as a racemic mixture of the erythro configuration, indicating it contains a 1:1 ratio of (2R,3S) and (2S,3R) enantiomers. Its specific stereochemistry and reactive chloro substituent are critical for the downstream synthetic pathway, distinguishing it from other pyrimidine isomers or analogs with different leaving groups.

The Risk of Substituting Key Intermediates in the Synthesis of rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol (CAS 75166-65-3)


Generic substitution is unfeasible due to the compound's role as a late-stage intermediate in a specific synthetic route. The 5-amino-6-chloropyrimidine core is not a generic building block; the specific substitution pattern and the erythro-configuration of the nonan-2-ol chain are essential for successful conversion to the final PDE2 inhibitor. Swapping this compound for a regioisomer (e.g., a 4-chloro-5-aminopyrimidine), a different diastereomer (threo), or a single enantiomer would lead to a different product and necessitate a complete re-validation of the synthetic pathway. Furthermore, the chlorine atom at the 6-position is a specific synthetic handle, and its replacement with a different halogen or leaving group would alter reactivity and likely compromise the yield and purity of the final active molecule, as designed in the original research .

Quantitative Differentiation Evidence for rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol (CAS 75166-65-3)


Absence of Verifiable Quantitative Comparative Data for CAS 75166-65-3

An exhaustive search of primary research papers, patents (including US3936454A and EP0210044A2), and authoritative databases has not yielded any quantitative head-to-head comparisons, cross-study comparable data, or class-level inferences that meet the evidence admission rules for this compound against a specific analog. The compound is exclusively cited as a synthetic intermediate, and no independent biological or physicochemical activity data (e.g., IC50, Ki, selectivity ratios) for the compound itself were found in the accessible, non-excluded sources. The referenced literature (Woo, P. W. K., et al.: J. Med. Chem., 25, 603, 1982; Pfadenhauer, E. H., et al.: J. Pharma. Sci., 72, 914, 1983) likely contains the primary data, but these sources were not available for direct analysis . Therefore, no quantitative, comparator-based evidence can be provided to prioritize this compound over a closely related analog based on performance metrics.

Phosphodiesterase II Inhibitor Synthesis Intermediate Medicinal Chemistry Data Limitation

Validated Application Scenarios for rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol (CAS 75166-65-3)


Proven Application as a Chemical Intermediate for PDE2 Inhibitor Synthesis

Based on the available evidence, the sole validated application is as a chemical intermediate. The compound is used in the synthetic route leading to a potent phosphodiesterase II (PDE2) inhibitor, a reaction sequence documented in primary medicinal chemistry literature . An industrial or research user would procure this compound to execute this specific, published synthesis. Substitution would invalidate the procedure.

Use as a Reference Standard for Analytical Method Development

Due to its well-defined structure and role as a key intermediate, this compound may be used as a reference marker or impurity standard during the development and validation of analytical methods (e.g., HPLC, LC-MS) for monitoring the synthesis of PDE2 inhibitors. This application is inferred from its role in the synthetic pathway and its availability from custom synthesis and reference material suppliers.

Quote Request

Request a Quote for rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.